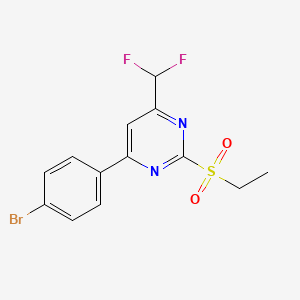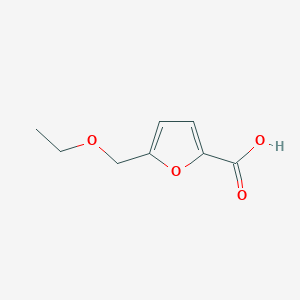![molecular formula C21H16ClF3N2O3 B2414191 [2-[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate CAS No. 926465-26-1](/img/structure/B2414191.png)
[2-[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate is a complex organic compound. Its structure includes a pyrrol ring with methyl groups, a trifluoromethylphenyl substituent, and a pyridine-3-carboxylate moiety, making it a molecule of significant interest in various fields such as medicinal chemistry and material sciences.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Route 1: : The synthesis can begin with the reaction of 2,5-dimethylpyrrole with 3-(trifluoromethyl)benzaldehyde under acidic conditions to form the key intermediate, [2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methanol. This intermediate then undergoes oxidation to yield [2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methanal.
Route 2: : Coupling this aldehyde with 2-chloropyridine-3-carboxylate using suitable catalysts and conditions, such as a base like triethylamine, facilitates the formation of our target compound through nucleophilic substitution.
Industrial Production Methods
Scalable Synthesis: : In industrial settings, this compound can be synthesized via continuous flow reactions to enhance yield and reduce reaction times. This method involves using fixed-bed reactors and optimizing temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound undergoes oxidation reactions, particularly at the pyrrol ring.
Reduction: : Reduction reactions can target the carbonyl groups within the compound.
Substitution: : Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: : Reagents like potassium permanganate or chromic acid.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Nucleophiles: : Alkyl halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation Products: : Derivatives where the pyrrol ring is oxidized to a corresponding pyrrolone.
Reduction Products: : Alcohols and reduced ketones.
Substitution Products: : Various pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: : In synthetic organic chemistry, it's used as an intermediate in the preparation of complex molecules.
Biology: : The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: : Researchers are exploring its use in drug development, particularly as a precursor to novel therapeutic agents.
Industry: : In materials science, it's used to develop new materials with specific electronic or optical properties.
Mecanismo De Acción
Mechanism
The compound interacts with biological systems mainly through binding to active sites of enzymes or receptors due to its unique structural features.
The trifluoromethyl group enhances lipophilicity, aiding in membrane permeability.
Molecular Targets and Pathways
Enzymes: : It can inhibit specific enzymes by mimicking the natural substrate.
Pathways: : The compound affects metabolic pathways, potentially leading to the development of new pharmaceuticals.
Comparación Con Compuestos Similares
Unique Features
The presence of both a trifluoromethylphenyl group and a pyridine-3-carboxylate sets it apart from similar compounds.
It possesses a distinct combination of electronic and steric properties.
Similar Compounds
[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one: : Similar in having a trifluoromethylphenyl group.
2-Chloropyridine-3-carboxylate: : Similar base structure but lacks the complex substitutions.
And there you have it—an in-depth look at [2-[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate. Curious about anything else?
Propiedades
IUPAC Name |
[2-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N2O3/c1-12-9-17(18(28)11-30-20(29)16-7-4-8-26-19(16)22)13(2)27(12)15-6-3-5-14(10-15)21(23,24)25/h3-10H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHOVDQQHSBALK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C(=O)COC(=O)C3=C(N=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrazine-2-carboxamide](/img/structure/B2414108.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2414110.png)

![2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-bromophenyl)acetamide](/img/structure/B2414114.png)




![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2414121.png)


![7-ethyl-3,4,9-trimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2414124.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one](/img/structure/B2414129.png)
